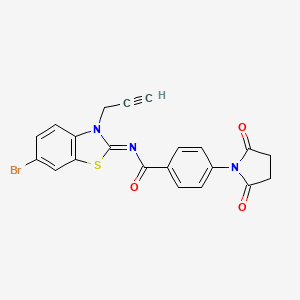

![molecular formula C12H15NO3 B2422689 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid CAS No. 33684-13-8](/img/structure/B2422689.png)

4-[Ethyl(phenyl)amino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[Ethyl(phenyl)amino]-4-oxobutanoic acid” is a biochemical used for proteomics research . Its molecular formula is C12H15NO3, and it has a molecular weight of 221.25 .

Synthesis Analysis

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis

The molecular structure of “4-[Ethyl(phenyl)amino]-4-oxobutanoic acid” was confirmed by its physicochemical properties .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications

Peptide Synthesis and Structural Analysis

4-[Ethyl(phenyl)amino]-4-oxobutanoic acid, as a structural analog to the paramagnetic amino acid TOAC, has potential applications in the synthesis of peptides and analyzing their structures. TOAC, known for its rigid cyclic structure, is valuable in studying peptide backbone dynamics and secondary structures using various spectroscopic techniques like EPR, NMR, and FT-IR. Such studies have been critical in understanding peptide interactions with membranes, proteins, and nucleic acids, suggesting that similar applications might be explored with 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid (Schreier et al., 2012).

Neuroprotective and Antioxidant Activities

Ethyl ferulate, a phenylpropanoid structurally related to 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid, has been recognized for its neuroprotective and antioxidant activities. The substance has seen interest in nutraceutical and pharmaceutical industries for its potential therapeutic applications, suggesting that compounds like 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid may have similar utilities (Cunha et al., 2019).

Drug and Chemical Degradation

Studies on the degradation pathways of various chemicals and drugs, like acetaminophen, through advanced oxidation processes (AOPs) have underscored the importance of understanding the reactive sites in molecular structures. The findings from these studies are crucial for enhancing degradation processes in environmental and pharmaceutical contexts, suggesting a potential area of application for 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid in understanding and improving its degradation behavior (Qutob et al., 2022).

Pharmacological Effects of Phenolic Compounds

4-[Ethyl(phenyl)amino]-4-oxobutanoic acid, as a derivative of phenolic compounds, may share similar pharmacological effects. Phenolic compounds like chlorogenic acid and cinnamic acid derivatives have been studied for their diverse biological and pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This suggests that 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid could be explored for its potential pharmacological impacts (Naveed et al., 2018), (De et al., 2011).

Protein Folding and Cellular Homeostasis

Compounds like 4-phenylbutyric acid, sharing structural similarities with 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid, are used in managing cellular stress and protein misfolding. The role of such compounds in maintaining proteostasis and alleviating endoplasmic reticulum stress could point to potential biomedical applications for 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid in therapeutic interventions for diseases characterized by protein misfolding (Kolb et al., 2015).

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . This suggests that “4-[Ethyl(phenyl)amino]-4-oxobutanoic acid” and similar compounds may have potential future applications in the pharmaceutical industry.

Relevant Papers The relevant papers retrieved suggest that there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .

Mechanism of Action

- It’s essential to note that this compound contains an indole scaffold, which is a common feature in many biologically active molecules . Indole derivatives have diverse activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.

Target of Action

Its indole scaffold provides a valuable starting point for drug discovery and development . Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional insights. 🌟🔬🧪

properties

IUPAC Name |

4-(N-ethylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-13(10-6-4-3-5-7-10)11(14)8-9-12(15)16/h3-7H,2,8-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOJMCOUCPCJRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2422606.png)

![[4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2422607.png)

![3-BOC-2-oxo-[1,3]oxazolo[4,5-b]pyridine-7-boronic acid pinacol ester](/img/structure/B2422608.png)

![Methyl (2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)carbamate](/img/structure/B2422616.png)

![(2Z)-2-[(2-chloro-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2422619.png)

![N-[(6-Chloro-1H-indol-2-yl)methyl]prop-2-enamide](/img/structure/B2422621.png)

![{3-[2-(3-Bromophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B2422622.png)

![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)

![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)